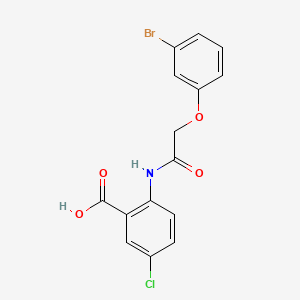![molecular formula C15H25NO2S B14455875 1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one CAS No. 72342-45-1](/img/structure/B14455875.png)
1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a combination of oxygen, sulfur, and nitrogen atoms within its molecular framework, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one involves multiple steps, typically starting with the formation of the spirocyclic core. The synthetic route often includes:
Cyclization Reactions: Formation of the spirocyclic structure through cyclization reactions involving appropriate precursors.
Functional Group Transformations: Introduction of functional groups such as ketones, ethers, and amines through various organic reactions.
Reaction Conditions: Use of catalysts, solvents, and specific temperature and pressure conditions to optimize the yield and purity of the compound.
Industrial production methods may involve scaling up these synthetic routes using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the molecule, altering its chemical properties.
Common Reagents and Conditions: Typical reagents include acids, bases, and organometallic compounds, with reactions often conducted under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different functional groups.
Scientific Research Applications
1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to various biological processes.
Comparison with Similar Compounds
1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one can be compared with other spirocyclic compounds, such as:
7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecane: Similar in structure but lacks the propan-1-one functional group.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Contains a different spirocyclic core and functional groups.
7-Oxa-14-azadispiro(5.1.5.2)pentadecan-15-one: Another spirocyclic compound with distinct structural features.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts unique chemical and biological properties.
Properties
CAS No. |
72342-45-1 |
|---|---|
Molecular Formula |
C15H25NO2S |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-(7-oxa-11-thia-14-azadispiro[5.1.58.26]pentadecan-14-yl)propan-1-one |
InChI |
InChI=1S/C15H25NO2S/c1-2-13(17)16-12-14(6-4-3-5-7-14)18-15(16)8-10-19-11-9-15/h2-12H2,1H3 |
InChI Key |
JRJZIEGFXPXRNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CC2(CCCCC2)OC13CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



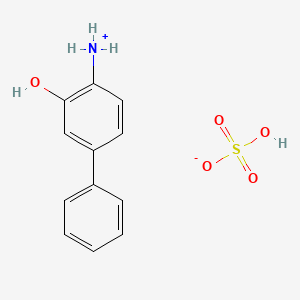
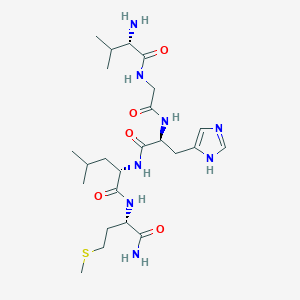
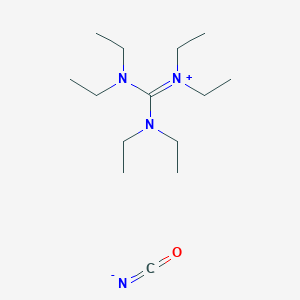
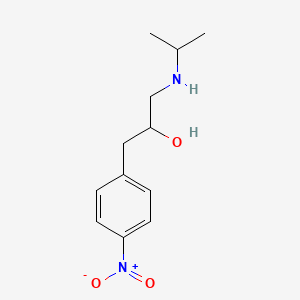
![hexanedioic acid;1-[2-(4-methoxyphenyl)-1-propan-2-ylindol-4-yl]oxy-3-(propan-2-ylamino)propan-2-ol](/img/structure/B14455826.png)
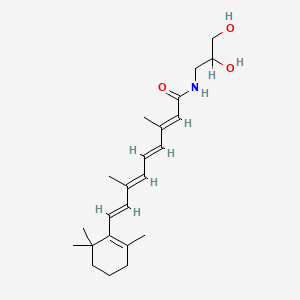
![Lithium chloro[dimethyl(phenyl)silyl]methanide](/img/structure/B14455852.png)
![3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, sodium salt](/img/structure/B14455856.png)
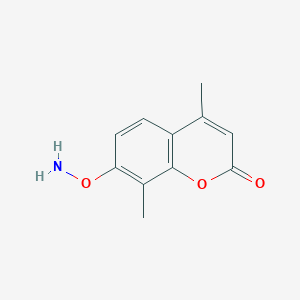
![5-Oxabicyclo[2.1.0]pent-2-ene](/img/structure/B14455868.png)
![3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one](/img/structure/B14455880.png)
![2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]-](/img/structure/B14455883.png)
